molecular formula C9H16N8O12 B13770603 2,4,6,8-Tetranitro-2,4,6,8-tetraazanonane-1,9-diyl diacetate CAS No. 6537-83-3

2,4,6,8-Tetranitro-2,4,6,8-tetraazanonane-1,9-diyl diacetate

Cat. No.: B13770603
CAS No.: 6537-83-3
M. Wt: 428.27 g/mol
InChI Key: LDBSGTRAQJIAIE-UHFFFAOYSA-N
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Description

2,4,6,8-Tetranitro-2,4,6,8-tetraazanonane-1,9-diyl diacetate is a high-energy nitramine compound characterized by a linear tetraazanonane backbone substituted with four nitro groups and two acetyloxy (acetate) groups at the terminal positions (1,9-positions). This compound belongs to the tetrazanonane family, which is structurally distinct from cyclic nitramines like HMX (octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazine) due to its linear configuration. The presence of nitro and acetyloxy groups contributes to its energetic properties, though its synthesis and applications are less extensively documented compared to cyclic analogs like HMX or RDX .

Key structural features:

  • Molecular backbone: Linear tetraazanonane chain.
  • Functional groups: Four nitro groups (2,4,6,8-positions) and two acetyloxy groups (1,9-positions).

Properties

CAS No.

6537-83-3

Molecular Formula

C9H16N8O12

Molecular Weight

428.27 g/mol

IUPAC Name

[[[[acetyloxymethyl(nitro)amino]methyl-nitroamino]methyl-nitroamino]methyl-nitroamino]methyl acetate

InChI

InChI=1S/C9H16N8O12/c1-8(18)28-6-12(16(24)25)4-10(14(20)21)3-11(15(22)23)5-13(17(26)27)7-29-9(2)19/h3-7H2,1-2H3

InChI Key

LDBSGTRAQJIAIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCN(CN(CN(CN(COC(=O)C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The precursor to the target compound is often a tetraazanonane derivative with amino groups, such as tetraazanonane or its derivatives, which are then functionalized with acetate groups. These precursor compounds are synthesized via nucleophilic substitution or reduction of suitable nitrile or amine intermediates.

Nitration Strategy

The nitration of amino groups in the tetraazanonane backbone is performed using mixed acid systems, typically involving:

The nitration process must be carefully controlled to prevent overnitration or decomposition. The general nitration conditions involve:

  • Low temperature (0–5°C)
  • Slow addition of nitrating mixture
  • Monitoring via analytical techniques such as HPLC or NMR

Reaction scheme:

$$ \text{Tetraazanonane derivative} + \text{Nitrating mixture} \rightarrow \text{Tetranitro-tetraazanonane derivative} $$

Note: The nitration of amino groups to form nitro groups proceeds via electrophilic substitution, with sulfuric acid acting as a dehydrating agent to generate the nitronium ion ($$ \mathrm{NO_2^+} $$).

Esterification with Acetate Groups

Post-nitration, the intermediate is subjected to esterification to introduce diacetate groups at the terminal nitrogen atoms. This step involves:

  • Activation of acetic acid derivatives, such as acetic anhydride or acetyl chloride
  • Catalysis by bases (e.g., pyridine) or acids
  • Controlled reaction conditions to prevent degradation of sensitive nitro groups

Typical esterification reaction:

R-NH₂ + (Ac₂O) → R-N(O₂)-Ac + AcOH

Where R represents the tetraazanonane backbone.

Specific Synthesis Protocols from Literature

Nitration of Tetraazanonane Derivatives

Based on the literature, the nitration of tetraazanonane derivatives is performed in a controlled manner:

  • Dissolving tetraazanonane in a suitable solvent (e.g., acetic acid or acetonitrile)
  • Cooling the mixture to 0°C
  • Adding a nitrating mixture (concentrated HNO₃ and H₂SO₄) dropwise
  • Maintaining the temperature during nitration to prevent runaway reactions
  • Quenching the reaction with ice-water mixture

This method aligns with protocols used for similar nitramine compounds, ensuring high yield and safety.

Esterification to Form Diacetate Derivatives

Post-nitration, the amino groups are esterified using acetic anhydride:

  • The nitrated intermediate is dissolved in pyridine
  • Acetic anhydride is added slowly under stirring
  • The mixture is heated mildly (~50°C) for several hours
  • Excess reagents are removed via distillation or extraction
  • Purification is achieved through recrystallization or chromatography

Analytical and Purification Techniques

The synthesis process is monitored and optimized using:

Technique Purpose Reference/Notes
High-Performance Liquid Chromatography (HPLC) Purity assessment, impurity separation
NMR Spectroscopy Structural confirmation
Infrared Spectroscopy (IR) Functional group verification Standard method
Mass Spectrometry (MS) Molecular weight confirmation

The use of reverse-phase HPLC with Newcrom R1 columns has been demonstrated as an effective method for analyzing and purifying the compound, especially for impurity isolation.

Summary of Research Findings

Aspect Findings References
Nitration Conditions Low temperature, slow addition, controlled pH
Esterification Acetic anhydride in pyridine, mild heating
Purification Recrystallization, HPLC analysis
Analytical Techniques HPLC, NMR, IR, MS

Chemical Reactions Analysis

2,4,6,8-Tetranitro-2,4,6,8-tetraazanonane-1,9-diyl diacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, acetic anhydride for acetylation, and reducing agents like hydrogen or metal hydrides for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound features multiple nitro groups attached to a tetraazanonane backbone, which contributes to its energetic properties. The presence of diacetate groups enhances its stability and solubility in various solvents. The chemical structure can be represented as follows:

  • Molecular Formula: C₉H₁₆N₈O₁₂
  • CAS Number: 6537-83-3
  • IUPAC Name: 2,4,6,8-tetranitro-2,4,6,8-tetraazanonane-1,9-diyl diacetate

Explosive Materials

One of the primary applications of 2,4,6,8-tetranitro-2,4,6,8-tetraazanonane-1,9-diyl diacetate is in the development of explosive materials. Its high nitrogen content makes it an excellent candidate for formulating high-energy explosives. Research has shown that compounds with similar structures can exhibit improved performance in terms of detonation velocity and stability compared to traditional explosives like TNT or RDX.

Propellant Formulations

The compound's properties make it suitable for use in propellant formulations. Its ability to decompose exothermically allows it to serve as a fuel component in solid rocket propellants. Studies indicate that incorporating such nitro compounds can enhance the specific impulse of propellants while maintaining safety during storage and handling.

Analytical Chemistry

In analytical chemistry, 2,4,6,8-tetranitro-2,4,6,8-tetraazanonane-1,9-diyl diacetate can be analyzed using advanced techniques such as High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method has been developed for its separation and quantification in various matrices. The method utilizes acetonitrile and water as the mobile phase and is compatible with mass spectrometry applications for precise detection .

Toxicological Studies

Given the potential hazards associated with nitro compounds, toxicological studies are essential for understanding the environmental impact and safety profile of 2,4,6,8-tetranitro-2,4,6,8-tetraazanonane-1,9-diyl diacetate. Research focuses on the degradation products and their toxicity levels to ensure compliance with safety regulations in military and industrial applications.

Case Study 1: Explosive Performance Evaluation

A comparative study was conducted on various nitro compounds including 2,4,6,8-tetranitro-2,4,6,8-tetraazanonane-1,9-diyl diacetate to evaluate their explosive performance under controlled conditions. The results indicated that this compound exhibited superior detonation velocity compared to conventional explosives. The study highlighted its potential as a next-generation explosive material with enhanced energy output.

Case Study 2: Propellant Development

In a research project aimed at developing new solid rocket propellants, researchers incorporated 2,4,6,8-tetranitro-2,4,6,8-tetraazanonane-1,9-diyl diacetate into the formulation. The resulting propellant demonstrated improved thrust characteristics and combustion efficiency during testing phases. This case underlines the compound's utility in aerospace applications.

Case Study 3: Environmental Impact Assessment

An environmental impact assessment was performed to evaluate the degradation pathways of 2,4,6,8-tetranitro-2,4,6,8-tetraazanonane-1,9-diyl diacetate in soil and water systems. The study found that while the compound is stable under normal conditions, specific microbial populations could degrade it into less harmful substances over time. This finding is crucial for mitigating environmental risks associated with its use.

Mechanism of Action

The mechanism of action of 2,4,6,8-tetranitro-2,4,6,8-tetraazanonane-1,9-diyl diacetate involves its decomposition under specific conditions, releasing a significant amount of energy. The molecular targets and pathways involved in its action are primarily related to its ability to undergo rapid exothermic reactions, making it useful in energetic materials .

Comparison with Similar Compounds

Structural and Functional Group Comparison
Compound Name Molecular Structure Nitro Groups Terminal Groups Key Applications
2,4,6,8-Tetranitro-2,4,6,8-tetraazanonane-1,9-diyl diacetate Linear tetraazanonane 4 Acetyloxy (1,9-positions) Experimental explosive
HMX (Cyclotetramethylenetetranitramine) Cyclic tetrazine 4 None Military explosives, propellants
1,9-Diazido-2,4,6,8-tetranitro-2,4,6,8-tetrazanonane Linear tetraazanonane 4 Azido (1,9-positions) Burn rate modifier, low-sensitivity explosive

Key Observations :

  • Linear vs. However, cyclic nitramines like HMX exhibit superior thermal stability and higher detonation velocities (~9,100 m/s) due to their compact, symmetric structures .
  • Terminal Group Effects: Replacing acetyloxy groups (as in the target compound) with azido groups (as in 1,9-diazido-2,4,6,8-tetranitro-2,4,6,8-tetrazanonane) increases energy density and modifies burn rates. The azido derivative demonstrates lower impact sensitivity (IS > 30 J) and higher thermal stability (decomposition >200°C), making it suitable for propellant formulations .
Performance and Stability Data
Property Target Compound HMX 1,9-Diazido Derivative
Melting Point (°C) Not reported 278–280 172–174
Impact Sensitivity (IS, J) Not reported 7–10 >30
Detonation Velocity (m/s) Not reported 9,100 ~8,500 (estimated)
Thermal Stability (°C) Not reported 280–290 >200

Analysis :

  • The lack of reported data for the target compound highlights its experimental status. Its linear structure and acetyloxy groups likely result in lower detonation performance compared to HMX but higher compatibility with polymeric binders in composite explosives.
  • The diazido derivative’s superior sensitivity profile (IS > 30 J) and thermal stability suggest that terminal group substitution significantly enhances safety and usability in formulations .
Regulatory and Industrial Relevance
  • HMX : Listed under the Wassenaar Arrangement (dual-use control) due to its widespread military use .
  • Diazido Derivative : Patented by the U.S. Navy (2025) for use as a burn rate modifier in solid propellants, emphasizing its niche application .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4,6,8-Tetranitro-2,4,6,8-tetraazanonane-1,9-diyl diacetate?

  • Methodological Answer : The compound is synthesized via step-wise nitrolysis and acetylation. Key steps include:

  • Controlled nitration of precursor amines under low-temperature conditions (e.g., -35°C) to prevent decomposition .
  • Acetylation using acetic anhydride in a non-polar solvent, with purification via recrystallization (e.g., acetone/water mixtures) to isolate the diacetate derivative .
  • Safety Note: Conduct reactions in fume hoods due to nitration hazards (e.g., NOx emissions) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identify nitro (N–O) and acetate (C=O) functional groups. Compare peaks to reference spectra from the Encyclopedia of Explosives .
  • NMR : Use 1^1H and 13^13C NMR to resolve structural ambiguities, particularly for nitro group positioning and acetate linkage confirmation .
  • XRD : Validate crystalline structure and nitro group spatial arrangement .

Q. What are the key thermal stability considerations for handling this compound in laboratory settings?

  • Methodological Answer :

  • Perform differential scanning calorimetry (DSC) to determine decomposition onset temperatures (reference NIST data for baseline comparisons) .
  • Store samples at 0–6°C in airtight containers to mitigate hydrolysis or unintended exothermic reactions .

Q. How should researchers design preliminary experiments to assess the compound’s reactivity?

  • Methodological Answer :

  • Use small-scale (mg-level) sensitivity tests: friction, impact, and thermal shock assays (ASTM E680-79) .
  • Monitor reactivity with polar solvents (e.g., water, ethanol) via UV-Vis spectroscopy to detect hydrolysis byproducts .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis pathways of this compound?

  • Methodological Answer :

  • Employ density functional theory (DFT) to simulate nitro group stability during nitration. Use COMSOL Multiphysics for reaction heat flow analysis to optimize temperature gradients .
  • Train AI models on historical reaction data (e.g., yields, byproducts) to predict optimal reagent ratios and reaction times .

Q. What advanced statistical methods resolve contradictions in structural data (e.g., NMR vs. XRD)?

  • Methodological Answer :

  • Apply multivariate regression to reconcile spectral discrepancies. For example, use Bayesian inference to assign NMR peaks based on XRD-derived bond lengths .
  • Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns .

Q. How to apply factorial design for reaction optimization?

  • Methodological Answer :

  • Use a 2k^k factorial design to test variables: temperature (-40°C vs. -20°C), solvent polarity (acetone vs. ether), and catalyst concentration. Analyze main effects via ANOVA to identify critical parameters .
  • For multi-objective optimization (e.g., maximizing yield while minimizing impurities), apply response surface methodology (RSM) .

Q. What methodologies validate the compound’s application in novel energetic materials?

  • Methodological Answer :

  • Conduct small-scale detonation velocity tests (using streak cameras) and compare results to theoretical values from Cheetah thermochemical code .
  • Evaluate compatibility with polymer binders (e.g., nitrocellulose) via accelerated aging studies (85°C/75% RH for 14 days) and monitor decomposition via GC-MS .

Q. What strategies mitigate decomposition during long-term storage?

  • Methodological Answer :

  • Encapsulate the compound in hydrophobic matrices (e.g., polyethylene) to reduce moisture exposure. Validate stability via Arrhenius kinetics studies .
  • Add stabilizers (e.g., diphenylamine derivatives) at 0.1–0.5 wt% and monitor efficacy via HPLC .

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